
N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carboxamide group or other functional groups, resulting in reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be studied for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
Mecanismo De Acción
The mechanism of action of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Anilinoethyl)-2-(1H-indol-3-yl)-2H-indole-5-carboxamide
- N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-yl)-2H-indole-5-carboxamide
Uniqueness
The uniqueness of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
827317-15-7 |
|---|---|
Fórmula molecular |
C20H19N5O |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(2-anilinoethyl)-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O/c26-20(22-11-10-21-16-4-2-1-3-5-16)14-6-7-17-15(12-14)13-19(24-17)18-8-9-23-25-18/h1-9,12-13,21,24H,10-11H2,(H,22,26)(H,23,25) |
Clave InChI |
QYHIFTRYUIFBRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCNC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


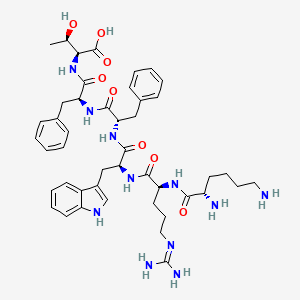
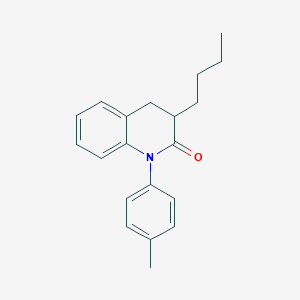
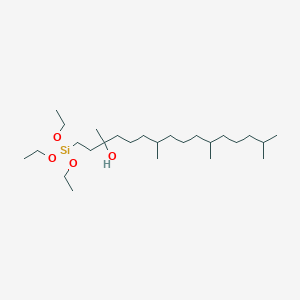
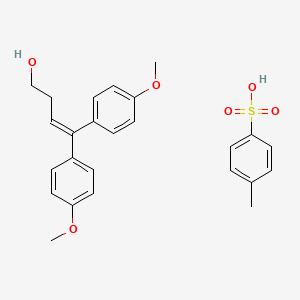
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
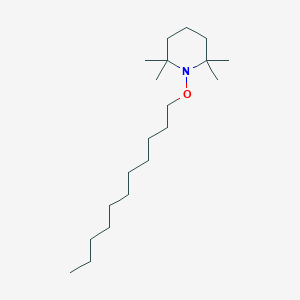
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
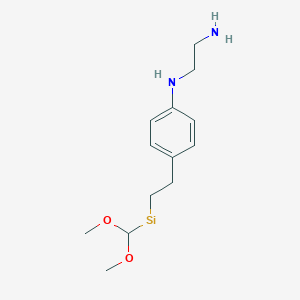
![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)

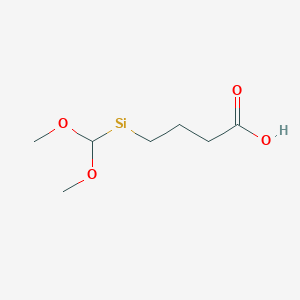
![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
